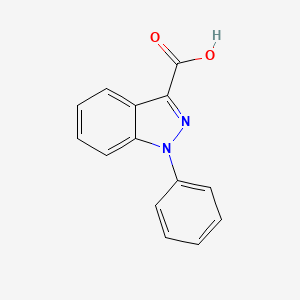

1-phenyl-1H-indazole-3-carboxylic acid

Descripción general

Descripción

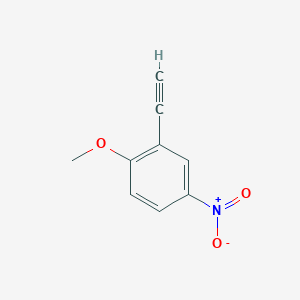

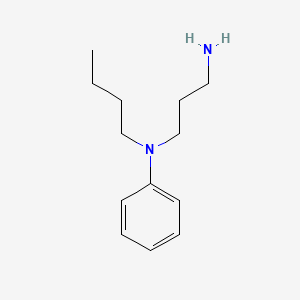

1-phenyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C14H10N2O2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The synthesis involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible, and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular weight of this compound is 242.28 . The InChI code is 1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) .Chemical Reactions Analysis

The synthesis of 1H-indazole involves a cyclization step . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a melting point of 163-164°C . The molar standard enthalpy of formation in condensed and gas phases of indazole, 1H-indazole-3-carboxylic acid, and other related compounds has been reported .Aplicaciones Científicas De Investigación

Synthesis Improvement

1-Phenyl-1H-indazole-3-carboxylic acid has been the subject of research aimed at improving its synthesis. A study by Rao Er-chang (2006) described an improved synthesis process with an overall yield of 55.3%, highlighting its suitability for industrial manufacture due to lower cost of starting materials and reagents, mild reaction conditions, and simple operation (Rao Er-chang, 2006).

Antispermatogenic Agents

G. Corsi and G. Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, including derivatives of this compound, and studied their effects on testicular weight and spermatogenesis inhibition. Some derivatives showed potent antispermatogenic activity (G. Corsi & G. Palazzo, 1976).

Antitumor Activity

A 2020 study by Jiu-Fu Lu et al. focused on an indazole derivative, which involved this compound, for its antitumor activity. They found effective inhibition on the proliferation of various cancer cell lines (Jiu-Fu Lu et al., 2020).

Fluorescent Dye Development

Research by Anna Wrona-Piotrowicz et al. (2022) explored the use of this compound in developing highly fluorescent dyes. These dyes exhibited bright fluorescence in solution and potential applications in sensing acidic fluorophore environments (Anna Wrona-Piotrowicz et al., 2022).

Anti-Inflammatory Activity

A 1979 study by M. Nagakura et al. synthesized a series of indazole derivatives, including this compound, and evaluated their anti-inflammatory activity. The compound was found to exhibit significant anti-inflammatory effects (M. Nagakura et al., 1979).

Crystal Structure Analysis

Hu Yong-zhou (2008) conducted a study on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, providing insights into its crystalline polymorphism and potential for improved bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Synthesis of Derivatives

S. Raut et al. (2019) reported on the synthesis of novel derivatives of 1H-indazole-3-carboxylic acid, demonstrating its versatility in chemical synthesis and potential applications in drug development (S. Raut et al., 2019).

Safety and Hazards

1-phenyl-1H-indazole-3-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The advancements in the biological potential of indazole-based compounds are also highlighted . The influence of the carbonyl and acetate groups on this type of compounds is analyzed energetically and structurally .

Mecanismo De Acción

Target of Action

1-Phenyl-1H-indazole-3-carboxylic acid, also known as 1-phenylindazole-3-carboxylic acid, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Indazole derivatives have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μm . This suggests that this compound may have similar effects.

Propiedades

IUPAC Name |

1-phenylindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAZLBYRKSQEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester](/img/structure/B3154076.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)